molecular formula C20H19FN4OS B294711 6-[(4-Tert-butylphenoxy)methyl]-3-(4-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[(4-Tert-butylphenoxy)methyl]-3-(4-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B294711
M. Wt: 382.5 g/mol
InChI Key: UXKYOPUCPBPSCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(4-Tert-butylphenoxy)methyl]-3-(4-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-Tert-butylphenoxy)methyl]-3-(4-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of hydrazides with carbon disulfide and subsequent reaction with hydrazine hydrate.

    Formation of the Thiadiazole Ring: The thiadiazole ring is formed by the reaction of the triazole intermediate with appropriate sulfur-containing reagents.

    Substitution Reactions: The final compound is obtained by introducing the 4-tert-butylphenoxy and 4-fluorophenyl groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions can target the triazole ring, potentially leading to the formation of dihydro derivatives.

    Substitution: Nucleophilic substitution reactions are common, especially involving the phenyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkoxides, amines.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted triazolo[3,4-b][1,3,4]thiadiazoles.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

Biologically, 6-[(4-Tert-butylphenoxy)methyl]-3-(4-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

Medicine

In medicinal chemistry, this compound is being investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent. Its ability to interact with various biological targets makes it a promising candidate for drug development.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 6-[(4-Tert-butylphenoxy)methyl]-3-(4-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-[(4-Tert-butylphenoxy)methyl]-3-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 6-[(4-Tert-butylphenoxy)methyl]-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Uniqueness

Compared to similar compounds, 6-[(4-Tert-butylphenoxy)methyl]-3-(4-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to the presence of the 4-fluorophenyl group, which can significantly influence its pharmacological properties. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a more potent and selective agent in various applications .

Properties

Molecular Formula

C20H19FN4OS

Molecular Weight

382.5 g/mol

IUPAC Name

6-[(4-tert-butylphenoxy)methyl]-3-(4-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C20H19FN4OS/c1-20(2,3)14-6-10-16(11-7-14)26-12-17-24-25-18(22-23-19(25)27-17)13-4-8-15(21)9-5-13/h4-11H,12H2,1-3H3

InChI Key

UXKYOPUCPBPSCJ-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)OCC2=NN3C(=NN=C3S2)C4=CC=C(C=C4)F

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC2=NN3C(=NN=C3S2)C4=CC=C(C=C4)F

Origin of Product

United States

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